

# Topic: Pleiotropic Effects of DPP4 Inhibition on the Cardiovascular System

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Introduction

Dipeptidyl peptidase-4 (DPP4), also known as CD26, is a transmembrane glycoprotein that functions as a serine protease.<sup>[1][2]</sup> It is ubiquitously expressed and plays a critical role in glucose homeostasis by cleaving N-terminal dipeptides from various substrates, most notably the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).<sup>[2][3]</sup> These hormones are released from the gut post-meal and are responsible for a significant portion of postprandial insulin secretion.<sup>[2]</sup>

DPP4 inhibitors, or "gliptins," are a class of oral anti-diabetic agents that block the enzymatic degradation of GLP-1 and GIP, thereby increasing their bioavailability and enhancing glucose-dependent insulin secretion while suppressing glucagon release.<sup>[1][3]</sup> Since 2006, these agents have become a cornerstone in the management of type 2 diabetes mellitus (T2DM) due to their efficacy and low risk of hypoglycemia.<sup>[2][3]</sup>

Beyond their established glycemic benefits, a substantial body of preclinical evidence has illuminated the pleiotropic effects of DPP4 inhibition on the cardiovascular system.<sup>[4]</sup> These effects, which are independent of glucose control, stem from the fact that DPP4 has a wide range of substrates beyond incretins, including chemokines, neuropeptides, and growth factors that are integral to cardiovascular homeostasis.<sup>[1][5]</sup> The cardiovascular protective actions of DPP4 inhibitors are attributed to both GLP-1-dependent and GLP-1-independent mechanisms, influencing processes such as endothelial function, inflammation, oxidative stress, atherosclerosis, and myocardial injury.<sup>[1][2][3]</sup> This technical guide provides a comprehensive

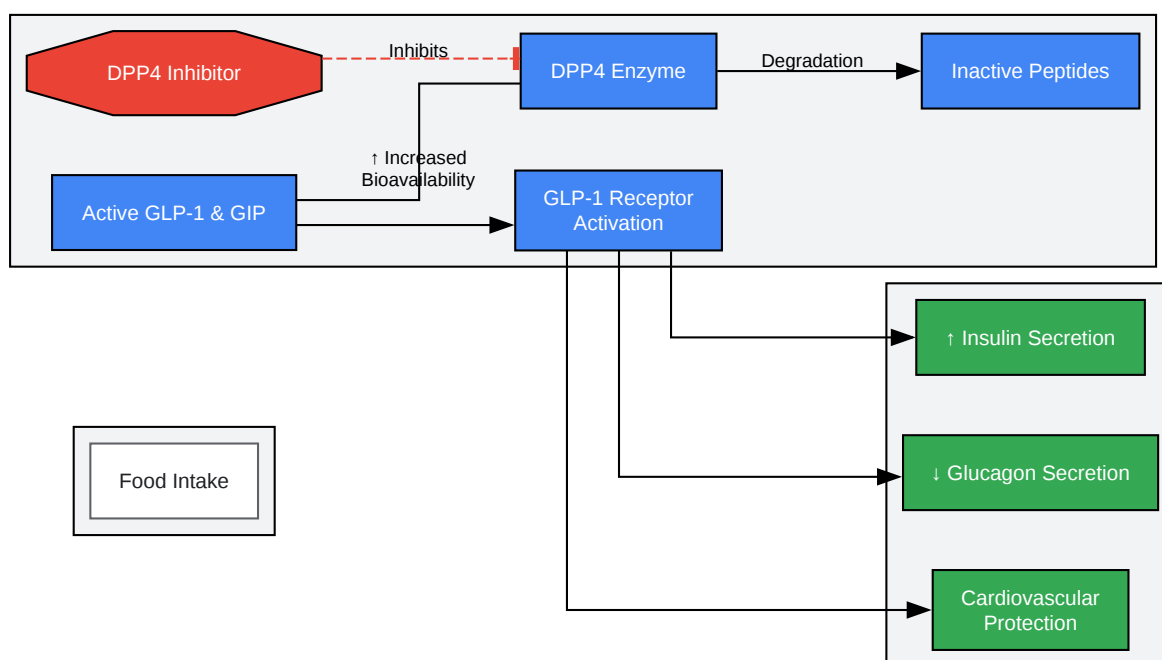
overview of these mechanisms, supported by experimental data, detailed protocols, and pathway visualizations.

## Core Molecular Mechanisms of DPP4 Inhibition

The cardiovascular effects of DPP4 inhibition are mediated through two primary avenues: the potentiation of GLP-1 receptor signaling and the increased activity of other cardiovascular-relevant DPP4 substrates.

### GLP-1 Dependent Pathway

DPP4 inhibitors prevent the rapid degradation of active GLP-1 (7-36) into its inactive form, GLP-1 (9-36).[6] The resulting increase in circulating active GLP-1 enhances the activation of GLP-1 receptors (GLP-1R) found on various cardiovascular cells, including cardiomyocytes and endothelial cells, initiating downstream protective signaling.[5][7]

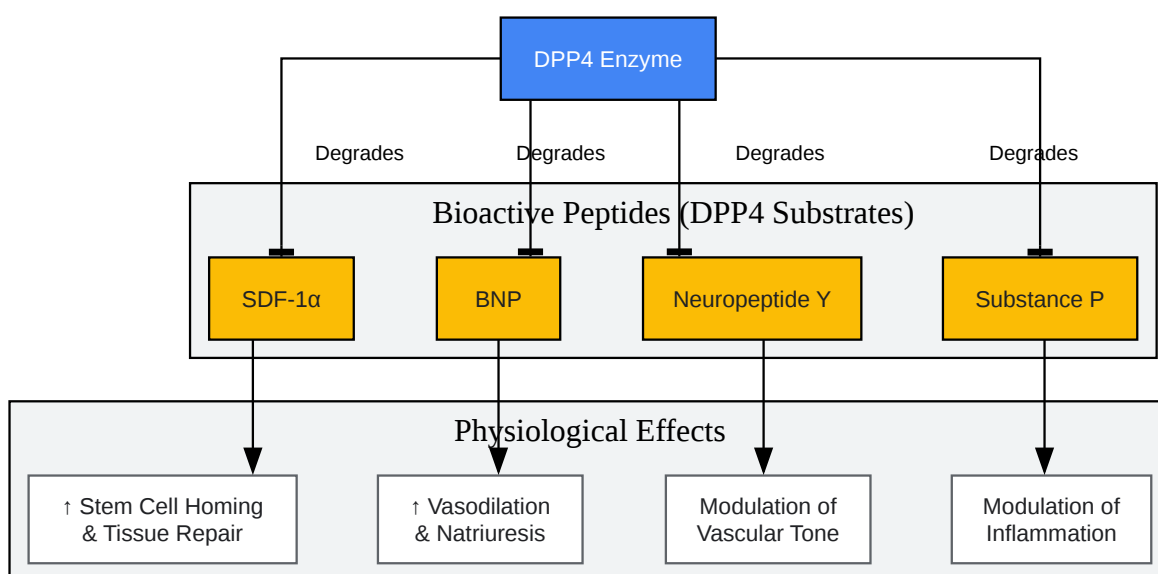


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**Caption:** GLP-1 dependent signaling pathway enhanced by DPP4 inhibition.

## GLP-1 Independent / Other Substrate Pathways

DPP4 cleaves numerous peptides that influence cardiovascular function. By inhibiting DPP4, gliptins increase the bioavailability of these substrates, contributing to cardioprotection through GLP-1-independent mechanisms.[5][8] Key substrates include Stromal Cell-Derived Factor-1 $\alpha$  (SDF-1 $\alpha$ ), which is crucial for stem cell homing and tissue repair, and Brain Natriuretic Peptide (BNP), involved in vasodilation and natriuresis.[5][9]



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**Caption:** Key cardiovascular-relevant substrates of DPP4.

## Pleiotropic Effects on the Cardiovascular System

### Endothelial Function

Endothelial dysfunction is an early event in atherosclerosis and a predictor of cardiovascular events.[10][11] DPP4 inhibitors have consistently been shown to improve endothelial function in animal models by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. [10][11] These effects are mediated by both the augmentation of GLP-1 signaling in endothelial cells and the modulation of other vasoactive substrates.[7] Studies show DPP4 inhibition can

reduce the expression of adhesion molecules like VCAM-1 and ICAM-1, further mitigating endothelial inflammation.[\[12\]](#)

Table 1: Effects of DPP4 Inhibition on Endothelial Function

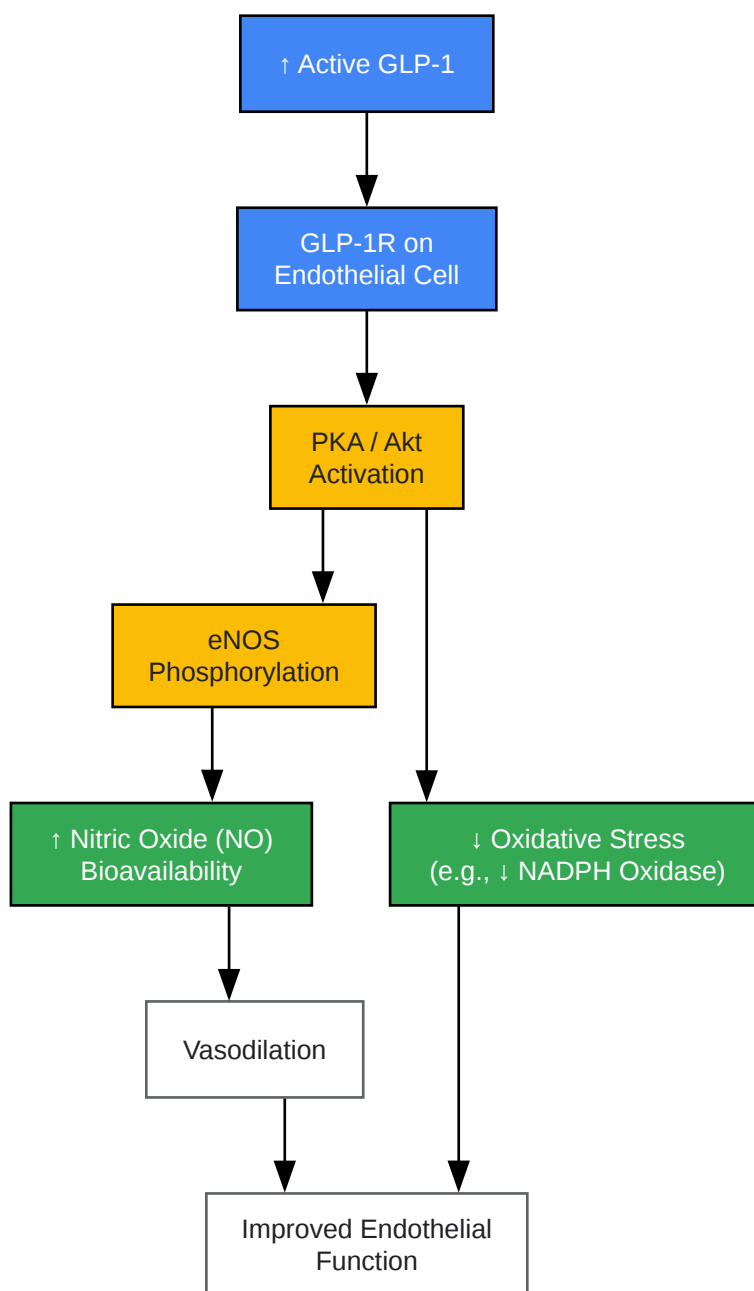
DPP4 Inhibitor	Model / Population	Duration	Key Quantitative Findings	Citation(s)
Sitagliptin	Type 2 Diabetes Patients	4 weeks	Increased circulating endothelial progenitor cells (EPCs).	<a href="#">[1]</a>
Linagliptin	Obese Patients	N/A (ex vivo)	Abolished soluble DPP4-induced endothelial dysfunction in microvessels.	<a href="#">[13]</a>
Alogliptin, Vildagliptin	Human Umbilical Vein Endothelial Cells (HUVECs)	N/A (in vitro)	Increased eNOS and Akt phosphorylation, leading to a rapid increase in NO.	<a href="#">[7]</a>

| Teneligliptin | HUVECs (hyperglycemic conditions) | N/A (in vitro) | Increased cell proliferation, decreased pro-apoptotic genes (BAX, CASP3). [\[\[14\]](#) |

Flow-mediated dilation of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily mediated by nitric oxide.[\[15\]](#)

- **Patient Preparation:** The subject rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room. All vasoactive medications are withheld for an appropriate duration before the test.

- **Baseline Imaging:** A high-frequency vascular ultrasound transducer (>7 MHz) is used to acquire a clear longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa. Baseline artery diameter is measured.
- **Reactive Hyperemia Induction:** A blood pressure cuff is placed on the forearm distal to the imaging site and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.
- **Post-Occlusion Imaging:** The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates endothelial NO release. The brachial artery diameter is continuously recorded for at least 3 minutes post-deflation.
- **Data Analysis:** FMD is calculated as the maximum percentage change in artery diameter from the baseline measurement. Endothelium-independent vasodilation can be assessed by administering sublingual nitroglycerin and measuring the maximal vasodilation.[\[16\]](#)



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**Caption:** Proposed mechanism for improved endothelial function by DPP4 inhibition.

## Atherosclerosis

Preclinical studies in animal models like Apolipoprotein E-deficient (ApoE<sup>-/-</sup>) and LDL receptor-deficient (Ldlr<sup>-/-</sup>) mice consistently show that DPP4 inhibitors can reduce the development of atherosclerosis.[17][18] This anti-atherosclerotic effect is multifactorial, involving reduced vascular inflammation (particularly monocyte/macrophage accumulation in plaques), decreased

oxidative stress, and improved lipid profiles.[12][17][19] Furthermore, by increasing levels of SDF-1 $\alpha$ , DPP4 inhibitors can promote the recruitment of endothelial progenitor cells, which aid in vascular repair and may contribute to plaque stability.[14][18]

Table 2: Preclinical Effects of DPP4 Inhibition on Atherosclerosis

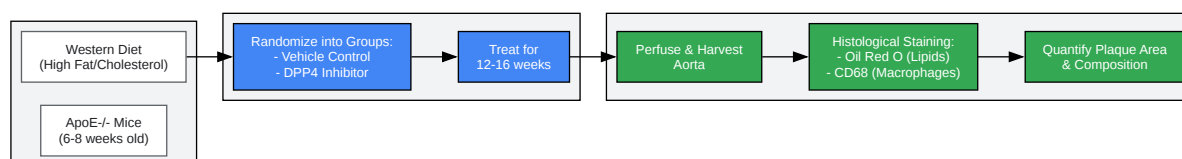
DPP4 Inhibitor	Animal Model	Diet	Duration	Key Quantitative Findings	Citation(s)
Alogliptin	Ldlr-/- mice	High-fat diet	16 weeks	Reduced atherosclerotic plaque and vascular inflammation.	[17]

| Multiple | ApoE-/- and Ldlr-/- mice | Western diet | N/A | Reduced atherosclerotic plaque area. | [18] |

The ApoE-/- mouse is a widely used model that spontaneously develops hypercholesterolemia and atherosclerotic lesions that mimic human pathology.[20][21]

- **Animal Model:** Male or female ApoE-/- mice on a C57BL/6 background are typically used, aged 6-8 weeks at the start of the study.
- **Diet:** To accelerate and exacerbate lesion development, mice are fed a "Western-type" diet, which is high in fat (e.g., 21% milk fat) and cholesterol (e.g., 0.15-0.2%).[20][22]
- **Treatment Groups:** Mice are randomized into groups receiving the Western diet mixed with a DPP4 inhibitor or a vehicle control. Treatment is administered daily via oral gavage or as a component of the diet chow.
- **Study Duration:** The study typically lasts for 12 to 16 weeks to allow for the development of significant atherosclerotic plaques.

- **Tissue Harvesting and Analysis:** At the end of the study, mice are euthanized. The aorta is perfused with saline and then formalin. The aortic root is embedded for serial cryosectioning, and the entire aorta can be dissected en face.
- **Quantification:** Lesion area in the aortic root is quantified by staining sections with Oil Red O (for neutral lipids). The total plaque burden in the en face aorta is also quantified using Oil Red O staining and image analysis software. Immunohistochemistry is used to analyze plaque composition (e.g., macrophage content via CD68 staining).[21]



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**Caption:** Experimental workflow for an atherosclerosis study in ApoE-/- mice.

## Myocardial Ischemia and Infarction

In animal models of myocardial ischemia-reperfusion (I/R) injury, both genetic deletion and pharmacological inhibition of DPP4 have been shown to be cardioprotective, resulting in a significant reduction in infarct size and improved functional recovery.[17][23][24] The mechanisms are linked to the activation of pro-survival signaling cascades, such as the PI3K-Akt and GSK-3 $\beta$  pathways (part of the Reperfusion Injury Salvage Kinase, RISK, pathway).[6][17] These pathways promote cell survival by inhibiting apoptosis and reducing inflammation in the ischemic myocardium.

Table 3: Effects of DPP4 Inhibition on Myocardial Ischemia-Reperfusion (I/R) Injury

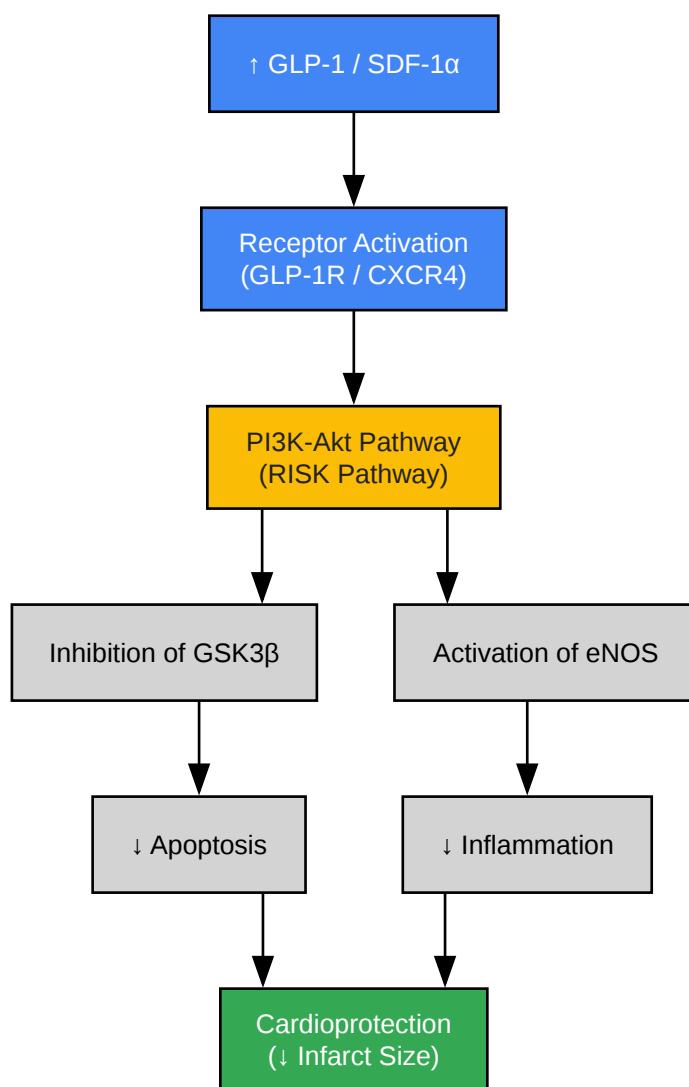
DPP4 Inhibitor	Model	Endpoint	Key Quantitative Findings	Citation(s)
Sitagliptin	DPP4-deficient rats vs. wild-type rats with I/R	Infarct Size, LVEF	DPP4 deficiency and Sitagliptin treatment both significantly reduced infarct size and preserved Left Ventricular Ejection Fraction (LVEF) post-I/R.	[23]
Sitagliptin	Wild-type diabetic mice with MI	Mortality	Reduced mortality after myocardial infarction.	[6]

| Saxagliptin, Sitagliptin | Diabetic rats with ex vivo I/R | Cardiac Function | Preserved myocardial function and morphology; attenuated cardiac necrosis and apoptosis. [[25] |

The Langendorff apparatus allows for the study of cardiac function in an ex vivo setting, isolated from systemic neural and hormonal influences, making it ideal for investigating direct myocardial effects of I/R injury.[25]

- Heart Isolation: A rodent (rat or mouse) is heparinized and anesthetized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit (KH) buffer.
- Langendorff Perfusion: The aorta is cannulated and the heart is mounted on the Langendorff apparatus. It is then retrogradely perfused with oxygenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>) KH buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).

- **Functional Assessment:** A fluid-filled balloon is inserted into the left ventricle via the mitral valve to measure isovolumetric ventricular function, including Left Ventricular Developed Pressure (LVDP) and heart rate. Coronary flow is also monitored.
- **Stabilization:** The heart is allowed to stabilize for a period (e.g., 20-30 minutes).
- **Ischemia-Reperfusion Protocol:** Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes), followed by reperfusion with oxygenated buffer for a longer period (e.g., 60-120 minutes). The DPP4 inhibitor can be added to the perfusate before ischemia (preconditioning) or at the onset of reperfusion (postconditioning).
- **Infarct Size Measurement:** At the end of the protocol, the heart is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular area.



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**Caption:** Cardioprotective signaling pathways activated by DPP4 inhibition.

## Cardiac Remodeling and Heart Failure

Adverse cardiac remodeling following myocardial infarction (MI) is a key driver of heart failure. Studies in diabetic rat models of MI have shown that DPP4 inhibition can attenuate adverse remodeling.[26] Specifically, sitagliptin treatment was associated with improved left ventricular compliance, increased endothelial cell density, and reduced myocyte hypertrophy and collagen deposition.[26] However, the clinical picture regarding heart failure is more complex. While most large cardiovascular outcome trials showed a neutral effect, the SAVOR-TIMI 53 trial reported a statistically significant 27% increased risk of hospitalization for heart failure (hHF)

with saxagliptin.[27][28] This finding has not been consistently replicated with other gliptins, suggesting it may not be a class-wide effect, but it remains a critical point of discussion.[27][29]

Table 4: Effects of DPP4 Inhibition on Cardiac Remodeling

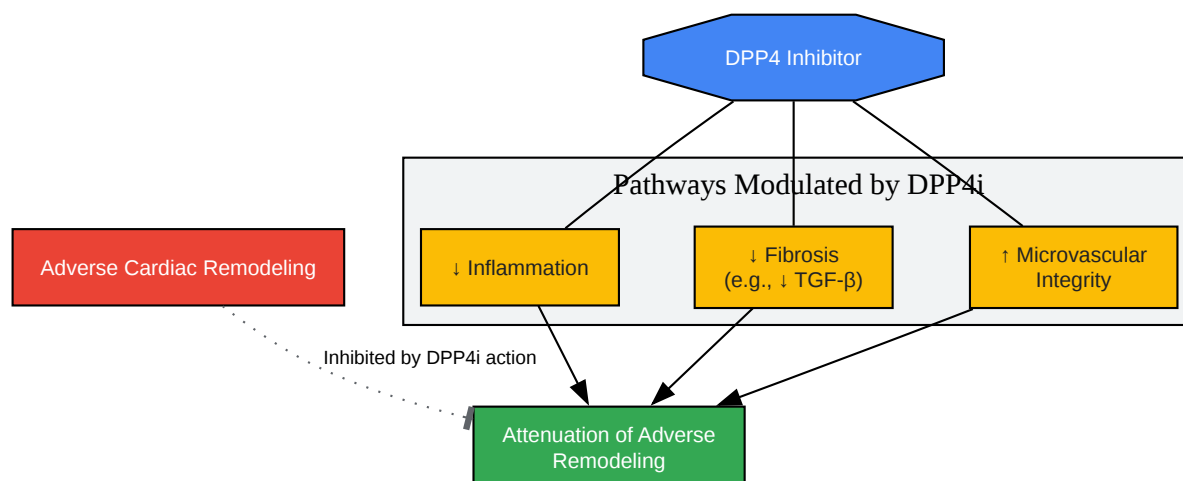
DPP4 Inhibitor	Model	Duration	Key Quantitative Findings	Citation(s)
Sitagliptin	Diabetic rats post-MI	4 weeks	Improved passive LV compliance, increased endothelial cell density, reduced myocyte hypertrophy, reduced collagen 1 abundance.	[26]

| Vildagliptin | Rats post-MI | 12 weeks | Did not reverse cardiac remodeling (ejection fraction); ANP and BNP mRNA levels remained elevated. |[30] |

The TAC model induces pressure overload on the left ventricle, leading to a reproducible progression from cardiac hypertrophy to heart failure, mimicking conditions like aortic stenosis and hypertension.[31][32]

- Anesthesia and Preparation: Mice are anesthetized, intubated, and mechanically ventilated. The surgical area over the upper sternum is prepared. A heating pad is used to maintain body temperature.[33][34]
- Surgical Procedure: A small incision is made, and the thymus is retracted to expose the aortic arch. A suture (e.g., 6-0 Prolene) is passed under the aortic arch between the brachiocephalic and left common carotid arteries.[33]

- **Aortic Constriction:** A blunt needle of a specific gauge (e.g., 27-gauge for mice) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then immediately withdrawn, leaving a constriction of a defined diameter.[33][34]
- **Closure and Recovery:** The chest and skin are closed in layers. Sham-operated animals undergo the same procedure without the final ligation of the aorta.[35]
- **Post-operative Monitoring:** Cardiac function and remodeling are monitored over time (typically 4-8 weeks) using echocardiography to measure parameters like ejection fraction, ventricular wall thickness, and chamber dimensions. At the study endpoint, hearts are harvested for histological (e.g., Masson's trichrome for fibrosis) and molecular analysis.[31]



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**Caption:** Logical relationship of DPP4 inhibition and cardiac remodeling.

## Clinical Evidence from Cardiovascular Outcome Trials (CVOTs)

Following regulatory mandates, several large-scale, randomized, placebo-controlled cardiovascular outcome trials (CVOTs) were conducted to establish the cardiovascular safety of DPP4 inhibitors in high-risk patients with T2DM. The primary endpoint in these trials was

typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

The collective results of these trials (SAVOR-TIMI 53, EXAMINE, TECOS, CARMELINA, CAROLINA) demonstrated that DPP4 inhibitors are not associated with an increased risk of MACE, thus meeting the criteria for cardiovascular safety.<sup>[27]</sup><sup>[36]</sup><sup>[37]</sup> However, they also failed to show any significant cardiovascular benefit or reduction in MACE compared to placebo.<sup>[37]</sup> This neutral outcome stands in contrast to the robust benefits seen with other anti-diabetic classes, namely SGLT2 inhibitors and GLP-1 receptor agonists. The one notable safety concern arose from the SAVOR-TIMI 53 trial, which found an increased risk of hospitalization for heart failure with saxagliptin, a finding not replicated in trials of other DPP4 inhibitors.<sup>[28]</sup>

Table 5: Summary of Major Cardiovascular Outcome Trials of DPP4 Inhibitors

Trial Acronym	DPP4 Inhibitor	N Patients	Patient Profile	Follow-up (Median, yrs)	Primary MACE Outcome (HR [95% CI])	Hospitalization for Heart Failure (HR [95% CI])	Citation(s)
SAVOR-TIMI 53	Saxagliptin	16,492	T2DM with established CVD or multiple risk factors	2.1	1.00 [0.89-1.12]	1.27 [1.07-1.51]	<a href="#">[27]</a> <a href="#">[28]</a>
EXAMINE E	Alogliptin	5,380	T2DM and recent acute coronary syndrome	1.5	0.96 [0.80-1.16]	1.07 [0.79-1.46]	<a href="#">[27]</a> <a href="#">[37]</a>
TECOS	Sitagliptin	14,671	T2DM and established CVD	3.0	0.98 [0.88-1.09]	1.00 [0.83-1.20]	<a href="#">[27]</a> <a href="#">[37]</a>
CARMELINA	Linagliptin	6,979	T2DM with high CV and kidney risk	2.2	1.02 [0.89-1.17]	0.90 [0.74-1.08]	<a href="#">[27]</a>

| CAROLINA | Linagliptin | 6,033 | T2DM with high CV risk (vs. Glimepiride) | 6.3 | 0.98 [0.84-1.14] | 1.08 [0.86-1.35] |[27] |

## Conclusion and Future Directions

The inhibition of DPP4 presents a compelling narrative of pleiotropic cardiovascular effects that extends far beyond glycemic control. Preclinical evidence robustly supports the role of DPP4 inhibitors in improving endothelial function, attenuating atherosclerosis, protecting the myocardium from ischemic injury, and mitigating adverse cardiac remodeling.[1][5] These benefits are driven by a complex interplay of GLP-1-dependent and independent signaling pathways.

However, this significant preclinical promise has not translated into demonstrable cardiovascular event reduction in large-scale clinical trials.[36][37] The major CVOTs have firmly established the cardiovascular safety of the DPP4 inhibitor class but have shown a neutral effect on MACE outcomes.[27][38] The discrepancy between animal models and human trials may be due to several factors, including the shorter duration of clinical trials relative to the chronic nature of atherosclerosis, the high-risk patient populations already on maximal medical therapy, and potential species-specific differences in DPP4 biology.[19][37]

For researchers, scientists, and drug development professionals, the key takeaways are:

- DPP4 inhibitors possess a wide range of biological activities with strong, mechanistically plausible benefits in preclinical cardiovascular models.
- In the clinical setting, their primary cardiovascular profile is one of safety rather than efficacy for risk reduction.
- The signal for increased heart failure hospitalization with saxagliptin, while not a confirmed class effect, warrants caution in patients with or at high risk for heart failure.

Future research should focus on elucidating the reasons for the preclinical-clinical disconnect. This could involve studies in lower-risk populations over longer durations or investigating specific niches where the unique mechanisms of DPP4 inhibition—such as the modulation of SDF-1 $\alpha$ —might offer a distinct advantage. Understanding these nuances will be critical for positioning DPP4 inhibitors optimally within the evolving landscape of cardiovascular risk management in T2DM.

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- To cite this document: BenchChem. [Topic: Pleiotropic Effects of DPP4 Inhibition on the Cardiovascular System]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601041#pleiotropic-effects-of-dpp4-inhibition-on-cardiovascular-system]

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